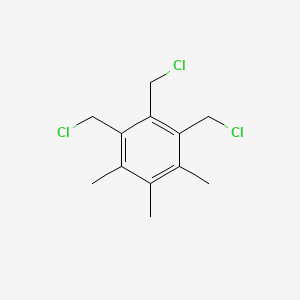
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene is an organic compound characterized by the presence of three chloromethyl groups and three methyl groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene typically involves the chloromethylation of 1,2,3-trimethylbenzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually require a controlled temperature to ensure the selective formation of the desired product.
Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the chloromethyl groups can yield the corresponding methyl groups or other reduced derivatives.
Common reagents and conditions for these reactions include strong bases or acids, oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Applications De Recherche Scientifique
1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance.
Biological Studies: Researchers may use this compound to study the effects of chloromethyl groups on biological systems, including potential cytotoxicity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene involves the reactivity of its chloromethyl groups. These groups can form covalent bonds with nucleophilic sites in other molecules, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,2,3-Tris(chloromethyl)-4,5,6-trimethylbenzene include:
1,2,3-Tris(chloromethyl)benzene: Lacks the additional methyl groups, which can affect its reactivity and applications.
1,2,4-Tris(chloromethyl)-5,6-dimethylbenzene:
1,2,3-Tris(chloromethoxy)propane: Contains chloromethoxy groups instead of chloromethyl groups, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
61099-18-1 |
|---|---|
Formule moléculaire |
C12H15Cl3 |
Poids moléculaire |
265.6 g/mol |
Nom IUPAC |
1,2,3-tris(chloromethyl)-4,5,6-trimethylbenzene |
InChI |
InChI=1S/C12H15Cl3/c1-7-8(2)10(4-13)12(6-15)11(5-14)9(7)3/h4-6H2,1-3H3 |
Clé InChI |
YNWBUOUQQLVMIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1C)CCl)CCl)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)

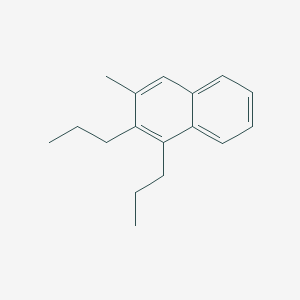
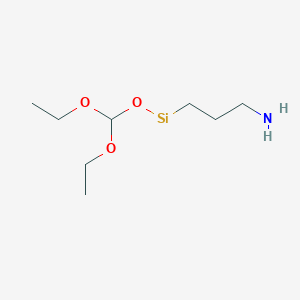

![1-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]ethyl acetate](/img/structure/B14594124.png)
![1,1'-[Methylenedi(4,1-phenylene)]bis(3-methylidenepyrrolidine-2,5-dione)](/img/structure/B14594140.png)
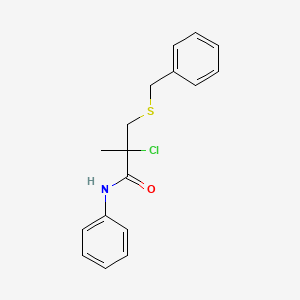
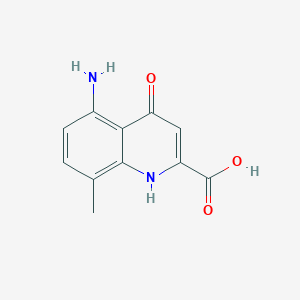
![2-[(Propan-2-yl)amino]phenyl propylcarbamate](/img/structure/B14594157.png)
![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)

